![molecular formula C12H16O2 B3174094 4-(3,4-Dimethoxyphenyl)-1-butene CAS No. 951891-30-8](/img/structure/B3174094.png)
4-(3,4-Dimethoxyphenyl)-1-butene
Overview
Description
4-(3,4-Dimethoxyphenyl)-1-butene, or 4-DMPB, is a phenylbutene derivative that has been extensively studied for its various properties and applications. It is a natural product found in a variety of plant species and has been used in a variety of scientific research applications.
Scientific Research Applications
Chemical Synthesis and Functionalization
4-(3,4-Dimethoxyphenyl)-1-butene is involved in various chemical synthesis processes. For instance, Uneyama et al. (1983) detailed the electrooxidative double ene-type chlorination of related compounds, highlighting the potential utility in synthesizing functionally diverse organic molecules (Uneyama et al., 1983). Similarly, Kinjo et al. (2007) demonstrated the reactivity of a disilyne compound with butenes, leading to the formation of various products, indicating potential applications in the development of new chemical entities (Kinjo et al., 2007).
Photogeneration and Reactivity Studies
The photogeneration and reactivity of this compound-related compounds have been studied. Protti et al. (2004) investigated the photochemistry of similar compounds, leading to the generation of aryl cations, which shows potential in photoreactive synthesis (Protti et al., 2004).
Crystallography and NMR Spectroscopy
Li et al. (1996) conducted an investigation using X-ray crystallography and NMR spectroscopy on a compound structurally related to this compound. Their research provides insights into the molecular structure and bonding characteristics of such compounds (Li et al., 1996).
Catalytic Applications
Research by Escobar et al. (2015) on Lewis acid-enhanced ethene dimerization and alkene isomerization discusses the identification of catalytically active species, potentially relevant to the catalytic applications of this compound related compounds (Escobar et al., 2015).
Insect Attractant Studies
Pranowo et al. (2010) synthesized a compound similar to this compound and tested its activity as a fruit fly attractant. Their findings contribute to understanding the biological activity of such compounds in ecological contexts (Pranowo et al., 2010).
Photophysical Properties
Singh and Kanvah (2001) studied the photophysical properties of 1,2-diarylethenes, compounds related to this compound. Their work provides valuable insights into the optical properties of such compounds, which can be crucial in materials science and photonics (Singh & Kanvah, 2001).
Olefin Oligomerization and Catalysis
Janiak and Blank (2006) discussed the use of metallocene catalysts in olefin oligomerization, including processes that might involve compounds like this compound. This research provides insights into the industrial applications of such compounds in the production of higher olefins (Janiak & Blank, 2006).
Mechanism of Action
Target of Action
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact with the aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for the synthesis of neurotransmitters and other biologically active compounds .
Mode of Action
It’s known that the compound belongs to the class of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . This structure might influence its interaction with its targets and the resulting changes.
Biochemical Pathways
Related compounds have been found to be involved in various biochemical reactions . For instance, 3,4-Dimethoxyphenethylamine, an analogue of dopamine, has been found in various species of cacti such as San Pedro and Peruvian Torch .
Pharmacokinetics
Related compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been found to interact with aromatic-amino-acid aminotransferase , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds like 3,4-dimethoxyphenethylamine, an analogue of dopamine, have been found to exhibit a broad range of biological activities .
properties
IUPAC Name |
4-but-3-enyl-1,2-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZJYVGMOUCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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